molecular formula C10H13F3N2O2 B13344402 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13344402
M. Wt: 250.22 g/mol
InChI Key: SWMROMDROQJEDT-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is an organic compound that contains a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups, along with a nitrile and ketone functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Methoxymethyl and trifluoromethyl groups can be introduced via nucleophilic substitution or other suitable reactions.

    Functional Group Addition: The nitrile and ketone groups can be added through reactions such as cyanation and oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions could target the ketone or nitrile groups.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrrolidine: Similar structure but lacks the methoxymethyl and nitrile groups.

    3-(Methoxymethyl)pyrrolidine: Lacks the trifluoromethyl and nitrile groups.

    3-Oxopropanenitrile: Lacks the pyrrolidine ring and other substituents.

Uniqueness

The unique combination of functional groups in 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

3-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H13F3N2O2/c1-17-7-9(10(11,12)13)3-5-15(6-9)8(16)2-4-14/h2-3,5-7H2,1H3

InChI Key

SWMROMDROQJEDT-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCN(C1)C(=O)CC#N)C(F)(F)F

Origin of Product

United States

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